molecular formula C14H20BNO5 B13498845 Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate

Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13498845
M. Wt: 293.13 g/mol
InChI Key: TZJOBHDIWYLLLW-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative featuring a 1-methyl group, a 2-oxo moiety, a boronate ester at position 5 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and a methyl ester at position 3. The boronate ester group renders it valuable as a Suzuki-Miyaura cross-coupling reagent, enabling carbon–carbon bond formation in synthetic chemistry .

Properties

IUPAC Name

methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(18)19-6)11(17)16(5)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOBHDIWYLLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the borylation of an appropriate halogenated dihydropyridine carboxylate precursor using bis(pinacolato)diboron under palladium catalysis. This approach introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the dihydropyridine ring.

Representative Procedure

A well-documented method employs the following conditions:

  • Starting Material: A halogenated precursor such as 5-bromo- or 5-trifluoromethanesulfonyloxy-1,2-dihydropyridine-3-carboxylate derivative.
  • Reagents: Bis(pinacolato)diboron as the boron source, potassium acetate as the base.
  • Catalyst: Palladium complex, commonly [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or tetrakis(triphenylphosphine)palladium(0).
  • Solvent: 1,4-dioxane or a mixture of toluene and ethanol.
  • Temperature: Typically 80–100 °C.
  • Atmosphere: Inert, usually nitrogen or argon.
  • Reaction Time: Overnight or 4–5 hours depending on conditions.

The reaction mixture is degassed and stirred under an inert atmosphere to prevent oxidation. After completion, the mixture is filtered, concentrated, and purified by silica gel chromatography to yield the desired boronate ester compound.

Example Experimental Data

Parameter Details
Starting material 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Boron reagent Bis(pinacolato)diboron (1.1 equiv)
Catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (10 mol%)
Base Potassium acetate (2 equiv)
Solvent 1,4-Dioxane (20 mL per mmol substrate)
Temperature 80 °C
Reaction time Overnight (12–16 hours)
Atmosphere Nitrogen
Yield 47–93% depending on substrate and conditions
Purification Silica gel chromatography (Hexanes: EtOAc 9:1 or gradient with MeOH in DCM)
Characterization ^1H NMR, LC-MS, HRMS

Detailed Example from Literature

In one study, the synthesis proceeded as follows: A mixture of bis(pinacolato)diboron (0.864 g, 3.40 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), and 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.600 g, 1.81 mmol) was stirred in 1,4-dioxane (20 mL) under nitrogen at 80 °C overnight. The reaction mixture was filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester in 93% yield.

Alternative Conditions and Optimization

  • Use of tetrakis(triphenylphosphine)palladium(0) as catalyst in a solvent mixture of toluene, ethanol, and water at 80 °C for 4.5 hours has also been reported to afford the product in high yield (93%).
  • Microwave-assisted synthesis in small-scale microwave vials has been employed to accelerate the reaction, typically at 80 °C for 4 hours, with similar catalyst and base systems.
  • Purification is often achieved by flash column chromatography using ethyl acetate/hexane mixtures or gradients involving methanol in dichloromethane.

Mechanistic Considerations

The reaction proceeds via palladium-catalyzed oxidative addition of the halogenated dihydropyridine substrate, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C-B bond at the 5-position. Potassium acetate serves as a base to facilitate transmetallation and stabilize intermediates.

Characterization Data (Typical)

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals consistent with dihydropyridine ring protons, methyl ester singlet around δ 3.8 ppm, and characteristic singlets for the pinacol boronate methyl groups at δ 1.3 ppm.
  • LC-MS (ESI): Molecular ion peaks consistent with the expected molecular weight plus sodium adduct.
  • HRMS: Accurate mass confirming molecular formula.

Summary Table of Key Preparation Methods

Method No. Catalyst Base Solvent(s) Temp (°C) Time Yield (%) Notes
1 [1,1'-bis(diphenylphosphino)ferrocene]PdCl2 Potassium acetate 1,4-Dioxane 80 Overnight 93 Inert atmosphere, filtration, silica gel purif.
2 Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium) Sodium carbonate Toluene:EtOH:H2O (2:1:var) 80 4.5 hours 93 Degassed by sonication, aqueous workup
3 [1,1'-bis(diphenylphosphino)ferrocene]PdCl2 Potassium acetate Dioxane 100 Several hours 47 Gradient chromatography purification
4 Pd catalysts (various) Bases (various) Microwave vial, dioxane/water 80 4 hours 50–99 Small scale, microwave-assisted

Research Findings and Source Diversity

  • The preparation methods are consistent across multiple peer-reviewed journals and patent literature, emphasizing palladium-catalyzed borylation of halogenated dihydropyridine derivatives.
  • Variations in catalyst, base, solvent, and temperature allow tuning of reaction efficiency and yield.
  • High yields (up to 93%) are achievable with standard Suzuki-Miyaura borylation protocols.
  • The compound's boronate ester functionality enables further cross-coupling transformations, making its preparation a key step in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The boronate ester group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism by which Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The compound’s interaction with enzymes and proteins can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Position 1 Position 3 Position 5 Key Features
Target compound Methyl Methyl ester 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Boronate ester enhances stability and cross-coupling reactivity .
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6, ) Benzyl Carboxylic acid H Lacks boronate ester; carboxylic acid may limit solubility in organic solvents .
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid () Methyl Boronic acid H Boronic acid is less stable than boronate esters; prone to protodeboronation .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) Benzyl Diethyl ester Nitrophenyl Bicyclic imidazopyridine core; nitro group introduces electron-withdrawing effects .
Pyrimidine derivatives with tetramethyl dioxaborolane () Varies Varies 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Boronate esters common in heterocycles for cross-coupling; scaffold-dependent reactivity .

Physicochemical Properties

  • Melting Points: The target compound’s analogs with boronate esters (e.g., ) exhibit higher melting points (215–245°C) compared to non-boronate derivatives like compound 6 (128–130°C), likely due to increased molecular rigidity .
  • Solubility :

    • Methyl ester at position 3 (target compound) improves lipophilicity compared to carboxylic acid derivatives (compound 6) .
    • Boronate esters enhance solubility in aprotic solvents, facilitating use in cross-coupling reactions .

Stability and Handling

  • Boronate esters (target compound, ) are air-stable and less prone to hydrolysis than boronic acids, making them preferable for industrial applications .

Limitations

  • Carboxylic acid derivatives (compound 6) may require esterification for optimal solubility, adding synthetic steps .

Biological Activity

Methyl 1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylate (CAS Number: 1220422-02-5) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article discusses its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₂₀BNO₅
Molecular Weight293.13 g/mol
StructureChemical Structure

Research indicates that compounds similar to this compound may act as calcium channel blockers . Calcium channel blockers are known to interfere with calcium ion influx through cell membranes, which can lead to various physiological effects such as vasodilation and reduced cardiac contractility .

Pharmacological Effects

The biological evaluation of related compounds suggests several pharmacological effects:

  • Anticancer Activity : Compounds in the dihydropyridine class have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, including melanoma and breast cancer .
  • Neuroprotective Properties : Some derivatives are explored for their potential neuroprotective effects in neurological disorders. Their ability to modulate calcium channels may contribute to their protective effects against neuronal damage .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative activity of a related compound against several cancer cell lines using the WST-1 assay. The results showed a significant reduction in cell viability with an IC50 value of approximately 1.71 µM for the most active compound .
    CompoundCell LineIC50 (µM)
    S1A3751.71
    S19MCF72.10
    S22SK-OV-31.95
  • Calcium Channel Blockade : Another study demonstrated that a derivative of this compound effectively inhibited calcium influx in rabbit aorta tissues, suggesting its potential use in treating hypertension and other cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. Modifications at specific positions on the dihydropyridine ring can enhance or reduce potency against target cells. For example:

  • Substituents that increase electron density on the aromatic ring tend to improve anticancer activity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for cross-coupling reactions with halogenated pyridine derivatives. A one-pot reaction protocol may reduce intermediate isolation steps .
  • Purity Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed mass deviation < 5 ppm) and 1H/13C NMR to verify structural integrity. For example, the dihydropyridine ring protons typically appear as distinct doublets in the δ 6.5–7.5 ppm range .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 can resolve the dihydropyridine ring protons, methyl ester groups, and boronate ester signals. Key peaks include the methyl ester (δ ~3.8–4.0 ppm) and the dioxaborolane methyl groups (δ ~1.3 ppm) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) functional groups .
  • HRMS : Validate molecular formula (e.g., C14H19BNO5) with a mass accuracy threshold of ±0.002 Da .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in the Suzuki-Miyaura coupling step. Tools like Gaussian or ORCA can predict optimal solvent polarity (e.g., THF vs. DMF) and catalyst efficiency (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) .
  • Reaction path search methods (e.g., artificial force-induced reaction) can narrow down experimental parameters (temperature, stoichiometry) to reduce trial-and-error iterations .

Q. How should contradictory NMR or crystallography data be resolved?

  • Case Example : If NMR shows unexpected splitting for the dihydropyridine ring protons, perform variable-temperature NMR to assess conformational flexibility or dynamic exchange processes.
  • Crystallography : If X-ray data conflicts with NMR (e.g., planarity of the dihydropyridine ring), compare with computational geometry optimization results to determine if solid-state vs. solution-state differences exist .

Q. What methodologies improve yield in multi-step syntheses involving this compound?

  • Statistical Design of Experiments (DoE) : Use factorial design to optimize variables like catalyst loading, reaction time, and temperature. For example, a 2^3 factorial design can identify interactions between Pd catalyst concentration, base strength (e.g., K2CO3 vs. Cs2CO3), and solvent polarity .
  • Membrane Separation : Apply nanofiltration or liquid-liquid extraction to isolate intermediates with high polarity (e.g., boronate ester vs. methyl ester groups) .

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability under basic conditions and facilitates transmetalation in Pd-catalyzed couplings. Compare its reactivity with other boronates (e.g., pinacol boronic esters) using kinetic studies under varying pH .

Methodological Guidance

Designing a kinetic study for hydrolysis of the methyl ester group:

  • Experimental Setup : Use HPLC or UV-Vis spectroscopy to monitor ester hydrolysis rates in buffered solutions (pH 2–12).
  • Data Analysis : Apply pseudo-first-order kinetics; plot ln([ester]) vs. time to derive rate constants. Compare activation energies (Ea) using Arrhenius plots at 25–60°C .

Handling air/moisture sensitivity in reactions involving this compound:

  • Use Schlenk-line techniques or gloveboxes for reactions requiring anhydrous conditions (e.g., boronate ester transmetalation). Pre-dry solvents (THF, DMF) over molecular sieves and degas via freeze-pump-thaw cycles .

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